![molecular formula C6H14OS2 B14619370 1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane CAS No. 60899-64-1](/img/structure/B14619370.png)
1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane is an organic compound characterized by the presence of two methylsulfanyl groups and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane typically involves the reaction of ethylene oxide with methylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the ethylene oxide ring is opened by the nucleophilic attack of the methylthiol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane involves its interaction with specific molecular targets. The methylsulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The ethoxy group may facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]propane: Similar structure with an additional methyl group on the ethoxy chain.
1-(Methylsulfanyl)-2-[2-(ethylsulfanyl)ethoxy]ethane: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Properties
CAS No. |
60899-64-1 |
|---|---|
Molecular Formula |
C6H14OS2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
1-methylsulfanyl-2-(2-methylsulfanylethoxy)ethane |
InChI |
InChI=1S/C6H14OS2/c1-8-5-3-7-4-6-9-2/h3-6H2,1-2H3 |
InChI Key |
ONHQXYYTXYRUDA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


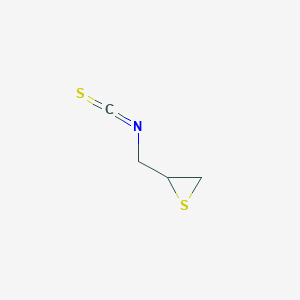

![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
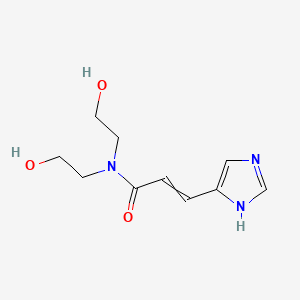
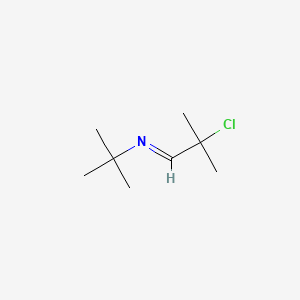
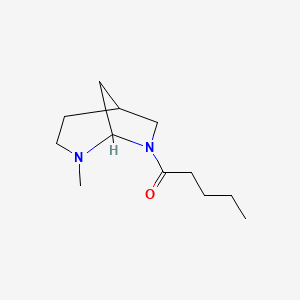
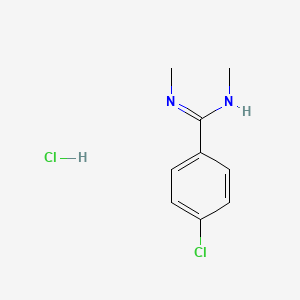
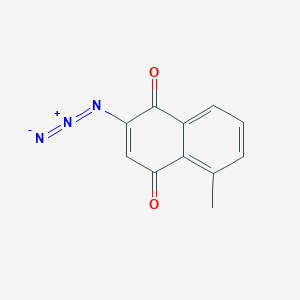

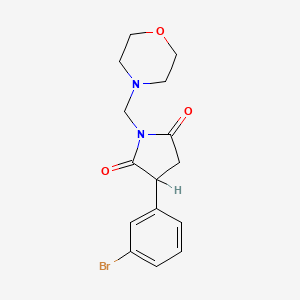
![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)

